7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7-Cl-BTZ) is a synthetic compound that has recently been studied for its potential uses in scientific research and laboratory experiments. It is a member of the benzothiazepine family and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis Methods
- Zhao and Liu (2007) developed practical and efficient parallel methods for synthesizing 7,8-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, highlighting the diverse potential applications of this chemical scaffold in medicinal chemistry and drug discovery (Zhao & Liu, 2007).
Mass Spectral Fragmentation Studies
- Xu et al. (2000) explored the mass spectrometric behavior of various 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, revealing insights into their chemical properties and potential applications in analytical chemistry (Xu, Jiao, Zuo, & Jin, 2000).
Chemical Transformations
- Levai (1992) investigated the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-thiones, contributing to the understanding of the reactivity and potential synthetic utility of this chemical class (Levai, 1992).
Pharmacological Properties
- Pilitsis et al. (2002) evaluated the effects of a specific benzothiazepin-4(5H)-one derivative on free fatty acid efflux in rat cerebral cortex during ischemia-reperfusion injury, suggesting potential therapeutic applications in neuroprotection (Pilitsis, Diaz, O'regan, & Phillis, 2002).
Anti-HIV Activity
- Di Santo et al. (1998) synthesized and tested benzothiadiazepine derivatives as novel inhibitors of human immunodeficiency virus type 1 (HIV-1), pointing to their potential use in antiviral therapy (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).
properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFLNZELROVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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